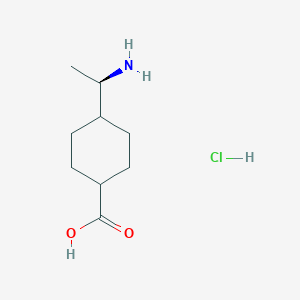
Trans-4-((R)-1-aminoethyl)cyclohexane-1-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-(®-1-aminoethyl)cyclohexane-1-carboxylic acid hydrochloride typically involves the reduction of 4-cyanocyclohexane-1-carboxylic acid or its lower alkyl ester in the presence of a hydrogenating catalyst. The produced ester is then hydrolyzed to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent control of reaction conditions such as temperature, pressure, and the use of catalysts to optimize the production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Trans-4-(®-1-aminoethyl)cyclohexane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogenating catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as halides for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathways .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Applications De Recherche Scientifique
Trans-4-(®-1-aminoethyl)cyclohexane-1-carboxylic acid hydrochloride has a wide range of scientific research applications:
Mécanisme D'action
The antifibrinolytic effect of trans-4-(®-1-aminoethyl)cyclohexane-1-carboxylic acid hydrochloride is achieved by inhibiting the activation of plasminogen to plasmin, an enzyme responsible for breaking down fibrin clots. This inhibition is mediated through the binding of the compound to lysine-binding sites on plasminogen, preventing its conversion to plasmin and thereby stabilizing the fibrin matrix .
Comparaison Avec Des Composés Similaires
Similar Compounds
ε-Aminocaproic acid: Another antifibrinolytic agent with a similar mechanism of action.
Aminomethylbenzoic acid: Used in similar applications but with different chemical properties.
Uniqueness
Trans-4-(®-1-aminoethyl)cyclohexane-1-carboxylic acid hydrochloride is unique due to its specific stereochemistry and high efficacy in inhibiting fibrinolysis. Its ability to bind effectively to plasminogen and prevent excessive bleeding makes it a preferred choice in medical applications .
Propriétés
Formule moléculaire |
C9H18ClNO2 |
|---|---|
Poids moléculaire |
207.70 g/mol |
Nom IUPAC |
4-[(1R)-1-aminoethyl]cyclohexane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-6(10)7-2-4-8(5-3-7)9(11)12;/h6-8H,2-5,10H2,1H3,(H,11,12);1H/t6-,7?,8?;/m1./s1 |
Clé InChI |
PPSTUJSAOIAVHT-PUFYQOQHSA-N |
SMILES isomérique |
C[C@H](C1CCC(CC1)C(=O)O)N.Cl |
SMILES canonique |
CC(C1CCC(CC1)C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


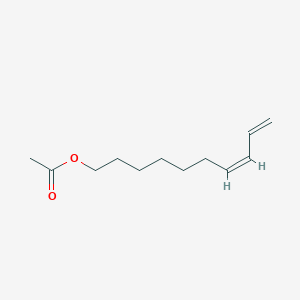
![12-hydroxy-1,10-bis(2,3,4,5,6-pentafluorophenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12942555.png)

![Ethyl (4aR,9bS)-6-bromo-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indole-5-carboxylate](/img/structure/B12942563.png)
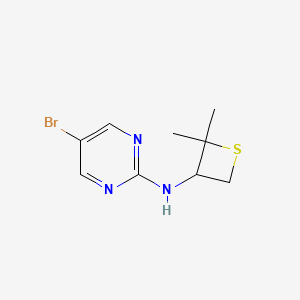


![Sodium 4-(7-carboxy-2-(2-(3-(2-(7-carboxy-1,1-dimethyl-3-(4-sulfonatobutyl)-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate](/img/structure/B12942584.png)

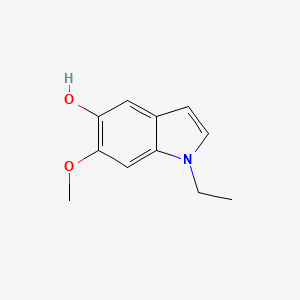

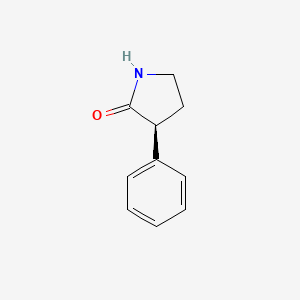

![4-Methoxy-N-[2-(4-methylphenyl)-1H-indol-5-yl]benzene-1-sulfonamide](/img/structure/B12942628.png)
